3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Anticancer screening Julolidinone SAR Benzamide substituent effects

3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (CAS 898411-86-4) is a synthetic small molecule built on the hexahydropyrido[3,2,1-ij]quinolin-3-one (julolidinone) scaffold, a conformationally constrained tricyclic system recognized as a privileged structure in medicinal chemistry. The compound carries a 3-bromobenzamide substituent at the 9-position, yielding a molecular formula of C₁₉H₁₇BrN₂O₂ and a molecular weight of 385.3 g/mol.

Molecular Formula C19H17BrN2O2
Molecular Weight 385.261
CAS No. 898411-86-4
Cat. No. B2770955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
CAS898411-86-4
Molecular FormulaC19H17BrN2O2
Molecular Weight385.261
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CCC(=O)N3C1
InChIInChI=1S/C19H17BrN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24)
InChIKeyYQONZHUQWJTKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (CAS 898411-86-4): Procurement-Grade Structural and Physicochemical Baseline


3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (CAS 898411-86-4) is a synthetic small molecule built on the hexahydropyrido[3,2,1-ij]quinolin-3-one (julolidinone) scaffold, a conformationally constrained tricyclic system recognized as a privileged structure in medicinal chemistry [1]. The compound carries a 3-bromobenzamide substituent at the 9-position, yielding a molecular formula of C₁₉H₁₇BrN₂O₂ and a molecular weight of 385.3 g/mol [2]. As of this analysis, publicly available direct comparative bioactivity data for this specific compound remain extremely limited; consequently, the majority of differentiation evidence presented herein is derived from class-level inference and cross-study comparison with close structural analogs that share the identical julolidinone core but differ in benzamide ring substitution.

Why Generic Substitution Fails for 3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide: Substituent-Dependent Pharmacophore Constraints


The julolidinone core imposes a rigid, planar orientation of the 9-amino substituent, making the benzamide ring's substitution pattern a critical determinant of target engagement [1]. Within the limited publicly disclosed structure-activity relationship (SAR) data for this chemotype, even minor alterations to the benzamide substituent—such as replacing bromine with methoxy, methyl, nitro, or chloro groups—produce measurable shifts in antiproliferative potency across cancer cell lines [2]. The 3-bromo substituent introduces distinct electronic (σₘ = +0.39) and steric parameters, as well as the capacity for halogen bonding (C–Br···O/N interactions), which are absent in 3-H, 3-CH₃, or 3-OCH₃ analogs. These physicochemical differences mean that in-class compounds cannot be interchanged without risking altered target affinity, selectivity, or cellular potency; the quantitative evidence below substantiates this substituent-dependent differentiation.

Product-Specific Quantitative Evidence Guide for 3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide: Comparator-Anchored Differentiation


3-Bromo vs. 3,4-Dimethoxy Analog: Divergent Antiproliferative Potency in Prostate and Lung Cancer Cell Lines

Although head-to-head IC₅₀ values for the 3-bromo compound are not publicly available, cross-study comparison with the 3,4-dimethoxy analog (CAS 898427-50-4) reveals a clear substituent-dependent antiproliferative gradient. The 3,4-dimethoxy analog exhibits IC₅₀ values of 3.0 µM against PC-3 (prostate) and 4.0 µM against NCI-H23 (lung) cells [1]. The 3-bromo derivative, bearing a single electron-withdrawing bromine at the meta position, is predicted to display distinct potency and selectivity profiles owing to differences in lipophilicity (XLogP3-AA = 3.2 for the 3-bromo vs. an estimated ~2.0 for the 3,4-dimethoxy) and hydrogen-bond acceptor count [2]. These physicochemical divergences directly impact membrane permeability and target binding, making the two compounds non-interchangeable in SAR campaigns.

Anticancer screening Julolidinone SAR Benzamide substituent effects

3-Bromo vs. 3-Nitro Analog: Contrasting Electron-Withdrawing Group Effects on Cytotoxicity in Breast, Lung, and Cervical Cancer Models

The 3-nitro analog (3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide) has reported IC₅₀ values of 12.5 µM (MCF-7 breast), 15.0 µM (A549 lung), and 10.0 µM (HeLa cervical) [1]. The 3-bromo substituent (σₘ = +0.39) is a weaker electron-withdrawing group than 3-nitro (σₘ = +0.71), yet bromine's polarizable van der Waals volume (27.0 ų vs. 16.8 ų for NO₂) introduces distinct steric and halogen-bonding capabilities [2]. This dual electronic/steric divergence predicts that the 3-bromo compound will occupy a different region of chemical space in cytotoxicity SAR, potentially yielding narrower or broader selectivity windows depending on the target's halogen-bonding pocket geometry.

Cytotoxicity profiling Electron-withdrawing group SAR Julolidinone benzamide

3-Bromo vs. Unsubstituted Benzamide: Halogen-Bonding Potential as a Differentiating Pharmacophoric Feature

The unsubstituted parent compound, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, lacks any aryl ring substituent and has been characterized primarily as a synthetic intermediate rather than a bioactive entity [1]. Introduction of a meta-bromine creates a σ-hole on the bromine atom, enabling directional C–Br···O/N halogen bonds with strengths of approximately 5–15 kJ/mol, which can contribute up to 10- to 100-fold enhancements in binding affinity when a suitable acceptor residue is present in the target protein [2]. This halogen-bonding capability is completely absent in the 3-H, 3-CH₃, and 3-OCH₃ analogs, and is geometrically and electronically distinct from the 3-Cl analog (C–Cl bond length 1.74 Å vs. C–Br 1.93 Å; σ-hole magnitude differs).

Halogen bonding Structure-based design Julolidinone scaffold

3-Bromo vs. 3-Chloro Analog: Differential Lipophilicity and Metabolic Stability Implications

Among halogen substituents at the meta position, bromine imparts higher lipophilicity than chlorine (π value: Br = +0.86 vs. Cl = +0.71) and greater van der Waals volume (Br = 27.0 ų vs. Cl = 17.2 ų) [1]. While the 3-chloro analog has been noted for potential antiviral and multi-mechanism activity in preliminary studies [2], the 3-bromo compound's elevated lipophilicity (XLogP3-AA = 3.2) predicts enhanced membrane permeability but also potential metabolic liability via CYP450-mediated oxidative debromination. This trade-off positions the 3-bromo compound as a preferable tool for cellular target engagement studies where permeability is rate-limiting, whereas the 3-chloro analog may offer superior metabolic stability for in vivo proof-of-concept experiments.

ADME prediction Halogen substitution Lead optimization

Best Research and Industrial Application Scenarios for 3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide


Halogen-Bond-Guided Fragment-Based Drug Discovery Against BRD4 and Other Bromodomain-Containing Targets

The 3-bromo substituent provides a directional halogen-bond donor that can engage backbone carbonyl oxygens in bromodomain acetyl-lysine binding pockets. Deploy this compound as a fragment or scaffold-hopping starting point in biochemical BRD4 BD1/BD2 TR-FRET or BROMOscan assays, where the bromine's σ-hole interaction can contribute 5–15 kJ/mol of additional binding energy relative to the unsubstituted or methyl analogs, as supported by class-level halogen-bonding evidence [1].

Anticancer Cell Panel Screening with Built-In SAR Comparator Series

Screen the 3-bromo compound alongside the 3,4-dimethoxy (CAS 898427-50-4) and 3-nitro analogs in a panel of solid tumor lines (PC-3, MCF-7, A549, HeLa, NCI-H23) to quantify the substituent-dependent antiproliferative potency gradient. The bromine's intermediate electron-withdrawing character (σₘ = +0.39) and elevated lipophilicity (XLogP3-AA = 3.2) are predicted to yield a distinct potency-selectivity fingerprint compared to the more electron-deficient nitro or more hydrophilic dimethoxy analogs, as inferred from cross-study IC₅₀ comparisons [2].

Cellular Permeability-Limited Target Engagement Studies

When target engagement assays (e.g., CETSA, NanoBRET) require compounds with sufficient passive membrane permeability, the 3-bromo derivative (XLogP3-AA = 3.2) is preferred over the 3-chloro analog (estimated XLogP3-AA ≈ 2.9) and significantly over the 3,4-dimethoxy analog (estimated XLogP3-AA ≈ 2.0). The 0.3–1.2 log unit lipophilicity advantage can translate to measurable differences in intracellular compound exposure, making the bromo compound the optimal choice for cellular proof-of-concept studies where permeability is rate-limiting [3].

Kinase Hinge-Binder Design Incorporating Halogen Bonding

Many kinase hinge regions feature backbone carbonyl groups positioned to accept halogen bonds from suitably oriented meta-substituted aryl bromides. The rigid julolidinone core of this compound positions the 3-bromobenzamide moiety in a defined orientation, enabling rational, structure-based design of type I or type II kinase inhibitors. Computational docking and X-ray crystallography campaigns can exploit the bromine's polarizable electron density to achieve binding modes unattainable with chloro, methyl, or methoxy analogs, supported by the extensive literature precedent for halogen bonding in kinase inhibitor design [1].

Quote Request

Request a Quote for 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.